[4-(trifluoromethyl)phenyl] sulfamate
Description
Properties
Molecular Formula |
C7H6F3NO3S |
|---|---|
Molecular Weight |
241.19 g/mol |
IUPAC Name |
[4-(trifluoromethyl)phenyl] sulfamate |
InChI |
InChI=1S/C7H6F3NO3S/c8-7(9,10)5-1-3-6(4-2-5)14-15(11,12)13/h1-4H,(H2,11,12,13) |
InChI Key |
GAQDSBGIBYHVQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfamic acid 4-trifluoromethyl-phenyl ester typically involves the reaction of sulfamic acid with 4-trifluoromethyl-phenol under specific conditions. One common method involves the use of a dehydrating agent to facilitate the esterification process. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: [4-(trifluoromethyl)phenyl] sulfamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to produce sulfamic acid and 4-trifluoromethyl-phenol.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis is typically carried out in the presence of water and an acid or base catalyst.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be used depending on the desired reaction outcome.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include substituted sulfamic acid derivatives.
Hydrolysis Products: The primary products of hydrolysis are sulfamic acid and 4-trifluoromethyl-phenol.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have demonstrated the significant anticancer potential of compounds derived from [4-(trifluoromethyl)phenyl] sulfamate. For instance, a series of oxadiazole derivatives, including N-(4-(trifluoromethyl)phenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine, exhibited promising activity against various cancer cell lines such as melanoma and leukemia. The compound showed a growth inhibition percentage (GI%) comparable to or better than established treatments like imatinib .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line Tested | % GI |
|---|---|---|
| 6h | NCI-H522 | 53.24 |
| 6h | K-562 | 47.22 |
| 6h | MOLT-4 | 43.87 |
| 6h | LOX-IMVI | 43.62 |
| 6h | HL-60(TB) | 40.30 |
The antioxidant activity of these compounds was also evaluated, with one derivative showing an IC50 value of 15.14 μM, indicating strong potential for therapeutic use in oxidative stress-related conditions .
2. Antimicrobial Properties
In addition to anticancer applications, this compound derivatives have been synthesized and tested for antimicrobial activity. A study highlighted that derivatives based on this compound demonstrated potent inhibitory effects against Staphylococcus aureus with low minimum inhibitory concentrations (MICs) and significant bactericidal effects . The compounds were also effective against biofilm formation, which is crucial for treating chronic infections.
Table 2: Antimicrobial Activity Against Staphylococcus aureus
| Compound ID | MIC (μg/mL) | Bactericidal Effect |
|---|---|---|
| 59 | Low | Yes |
| 74 | Low | Yes |
Electrochemical Applications
3. Sensor Development
The compound's properties have been utilized in the development of electrochemical sensors. For example, polymeric layers derived from [4-(trifluoromethyl)phenyl] thiophene were synthesized for the detection of synthetic stimulants using voltammetry techniques. The modified electrodes exhibited high sensitivity and selectivity for analytes like buphedrone and naphyrone, demonstrating the practical application of this compound in sensor technology .
Table 3: Electrochemical Sensor Performance
| Analyte | Detection Range (μmol L−1) | Sensitivity (μg mL−1) |
|---|---|---|
| Buphedrone | 1–11 | 0.43–0.56 |
| Naphyrone | 1–11 | 0.43–0.56 |
Diabetes Management
4. Antidiabetic Properties
Recent research has identified a chiral molecule derived from this compound as a potential multitarget antidiabetic agent. The compound exhibited significant inhibition against key enzymes involved in carbohydrate metabolism such as α-glucosidase and α-amylase, with IC50 values indicating strong efficacy . This suggests that derivatives of this compound could be developed into therapeutic agents for managing diabetes.
Table 4: Inhibition of Antidiabetic Targets
| Target Enzyme | IC50 (μM) |
|---|---|
| α-Glucosidase | 6.28 |
| α-Amylase | 4.58 |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 0.91 |
Mechanism of Action
The mechanism of action of sulfamic acid 4-trifluoromethyl-phenyl ester involves its reactivity with various nucleophiles and electrophiles. The compound can act as an electrophile in substitution reactions, where the ester group is replaced by a nucleophile. In hydrolysis reactions, water acts as a nucleophile, attacking the sulfur atom and leading to the cleavage of the ester bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enzyme Inhibition Profiles (Ki Values)
The inhibitory activity of sulfamate derivatives against CA isoforms is highly dependent on substituent chemistry. Below is a comparative analysis based on Ki values (nM) from preclinical studies (Table 1):
| Compound | hCAI | hCAII | hCAIX | hCAXII | Key Substituent |
|---|---|---|---|---|---|
| S4 | 5600 | 546 | 7 | 2 | 3',5'-Dimethylphenyl ureido |
| FC9-399A | 1230 | 450 | 6 | 4 | 4-Nitrophenyl ureido |
| U-104 | 5080 | 9640 | 45 | 4.5 | 4-Fluorophenyl carbonyl |
| Compound 25 | 23.4 | 15 | 0.9 | 5.7 | 3-Nitrophenyl carbamoyl |
| [4-(CF₃)phenyl] sulfamate | N/A | N/A | N/A | N/A | 4-Trifluoromethylphenyl |
Key Observations:
- Electron-Withdrawing Groups Enhance Selectivity: Nitro (-NO₂) substituents (e.g., FC9-399A, Compound 25) exhibit superior hCAIX/XII inhibition (Ki = 0.9–6 nM) compared to methyl or halogenated analogs. The -CF₃ group in [4-(trifluoromethyl)phenyl] sulfamate is expected to show intermediate activity, though direct Ki data are unavailable.
- Trade-off with Stability : While nitro groups improve potency, they may compromise metabolic stability. The -CF₃ group in this compound balances moderate electron withdrawal with better pharmacokinetic profiles than nitro derivatives .
Stability Under Physiological Conditions
- This compound : Demonstrates instability under basic conditions (e.g., aqueous NaOH) due to hydrolysis of the sulfamate moiety, attributed to the -CF₃ group’s inductive effect .
- Analog Comparisons :
- N,N-Dimethyl Sulfamates with Methyl Groups : More stable under basic conditions but less potent against hCAIX/XII.
- Ureido-Linked Sulfamates (e.g., S4, FC9-399A) : Greater stability in neutral or acidic environments due to hydrogen-bonding interactions from ureido groups .
Q & A
Q. What are the optimal synthetic routes for [4-(trifluoromethyl)phenyl] sulfamate, and how can purity be validated?
- Methodological Answer : The synthesis of sulfamate derivatives often involves reacting sulfonyl chlorides with amines or alcohols under controlled conditions. For this compound, a plausible route is the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride (structural analog: [4-(trifluoromethyl)phenyl]methanesulfonyl chloride, ≥95% purity ) with hydroxylamine or its derivatives.
- Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
- Validation : Confirm purity via HPLC (>98% ) and characterize using H/C NMR and FTIR. For crystallinity assessment, employ X-ray diffraction (SHELX programs ).
Q. How can researchers resolve inconsistencies in spectroscopic data during structural characterization?
- Methodological Answer : Contradictions in NMR or mass spectra often arise from solvent impurities, tautomerism, or dynamic equilibria.
- Step 1 : Re-run spectra in deuterated DMSO or CDCl₃ to assess solvent effects.
- Step 2 : Perform variable-temperature NMR to identify dynamic processes (e.g., hindered rotation in sulfamate groups).
- Step 3 : Cross-validate with high-resolution mass spectrometry (HRMS) and compare with literature data (e.g., PubChem entries ).
Q. What experimental protocols are recommended for assessing sulfamate stability under physiological conditions?
- Methodological Answer :
- Hydrolytic Stability : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS.
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Light Sensitivity : Store samples in amber vials and compare degradation rates under UV/Vis light vs. dark conditions .
Advanced Research Questions
Q. How can computational modeling predict the biological interactions of this compound with target enzymes?
- Methodological Answer :
- Docking Studies : Use PyRx or AutoDock Vina to model sulfamate-enzyme binding. Input the compound’s 3D structure (optimized via Gaussian at B3LYP/6-31G* level) and target proteins (e.g., carbonic anhydrase or deubiquitinating enzymes ).
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns using GROMACS, focusing on hydrogen bonds between the sulfamate group and catalytic residues .
Q. What strategies address contradictory bioactivity data in sulfamate-based enzyme inhibition studies?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., PR-619 inhibits DUBs at 10 µM , but non-specific binding may occur at higher concentrations).
- Selectivity Profiling : Use kinase/deubiquitinase inhibitor panels to rule off-target effects.
- Structural Modifications : Introduce substituents to the phenyl ring (e.g., electron-withdrawing groups) to enhance binding specificity .
Q. How can researchers design experiments to elucidate the sulfamate group’s role in pharmacological activity?
- Methodological Answer :
- Isosteric Replacement : Synthesize analogs replacing the sulfamate with sulfonamide or carboxylate groups. Compare IC₅₀ values in enzyme assays .
- Metabolic Profiling : Use F NMR to track metabolic stability in liver microsomes, identifying sulfamate hydrolysis products.
- Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase II) using SHELXL refinement to visualize binding modes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
